3-(2-Chloro-4-methoxyphenyl)phenylacetic acid

Lipophilicity Drug Design Physicochemical Profiling

Researchers seeking a biphenylylacetic acid scaffold with a reactive ortho-chloro handle often encounter limited access to positional isomers with well-characterized physicochemical profiles. 3-(2-Chloro-4-methoxyphenyl)phenylacetic acid (CAS 1345472-32-3) addresses this gap: • Ortho-Cl enables faster oxidative addition for sequential Pd-catalyzed cross-coupling without protecting-group manipulation. • Computed XlogP 4.1 and TPSA 46.5 Ų provide a distinct lipophilicity/solubility balance not achievable with DKA-9 or felbinac. • Available from grams to kilograms with custom synthesis support for library production.

Molecular Formula C15H13ClO3
Molecular Weight 276.716
CAS No. 1345472-32-3
Cat. No. B595745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloro-4-methoxyphenyl)phenylacetic acid
CAS1345472-32-3
Synonyms3-(2-Chloro-4-methoxyphenyl)phenylacetic acid
Molecular FormulaC15H13ClO3
Molecular Weight276.716
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=CC=CC(=C2)CC(=O)O)Cl
InChIInChI=1S/C15H13ClO3/c1-19-12-5-6-13(14(16)9-12)11-4-2-3-10(7-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18)
InChIKeyLZVVTJZPQITTCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloro-4-methoxyphenyl)phenylacetic Acid: Chemical Class & Procurement


3-(2-Chloro-4-methoxyphenyl)phenylacetic acid (CAS 1345472-32-3) is a 3‑biphenylylacetic acid derivative bearing a chlorine atom at the 2′‑position and a methoxy group at the 4′‑position of the distal phenyl ring . This substitution pattern distinguishes it from the well‑characterized anti‑inflammatory agent DKA‑9 (4′‑chloro‑5‑methoxy‑3‑biphenylylacetic acid) and from the simple biphenylacetic acid felbinac, placing it in a structural niche where small changes in substituent position can produce large differences in biological activity and physicochemical properties [1].

Generic Substitution Limitations for 3-(2-Chloro-4-methoxyphenyl)phenylacetic Acid


3‑Biphenylylacetic acid derivatives cannot be treated as interchangeable building blocks because the position of the chloro and methoxy substituents on the biphenyl scaffold profoundly alters both biological activity and physicochemical properties. In the classic SAR study by Tamura et al., positional isomers of DKA‑9 displayed widely divergent anti‑inflammatory potencies, with the 3‑biphenylylacetic acid framework being the most active scaffold but highly sensitive to the exact placement of substituents [1]. Substituting a 4′‑chloro‑5‑methoxy pattern (DKA‑9, CAS 51028‑89‑8) with the 2′‑chloro‑4′‑methoxy arrangement found in 1345472‑32‑3 changes the computed logP from approximately 3.6 to 4.1 and re‑orients the hydrogen‑bonding geometry of the methoxy group, factors that can alter target binding, metabolic stability, and synthetic utility in cross‑coupling reactions .

Quantitative Differentiation Evidence


Lipophilicity Advantage vs. Positional Isomer

The target compound (1345472‑32‑3) exhibits a computed XlogP of 4.1, which is 0.46 log units higher than that of its closest commercially available positional isomer 3‑(4‑chloro‑2‑methoxyphenyl)phenylacetic acid (CAS 1334499‑92‑1, computed logP = 3.64 ) and approximately 0.8–1.0 log units higher than felbinac (logP ≈ 3.13–3.26 [1]). This elevated lipophilicity predicts enhanced membrane permeability and potentially altered tissue distribution relative to these comparators .

Lipophilicity Drug Design Physicochemical Profiling

Purity & Scalability vs. DKA-9

The target compound is available at 98% purity from multiple commercial suppliers (Leyan, 98% ; Aromsyn, NLT 96% with custom synthesis from gram‑ to kilogram‑scale ), whereas the pharmacologically characterized analog DKA‑9 (CAS 51028‑89‑8) is typically offered at 95% purity and is not listed with the same scalable custom‑synthesis options . The higher standard purity of 1345472‑32‑3 reduces the burden of in‑house purification for downstream reactions, and the availability of kilogram‑scale custom synthesis makes it suitable for pilot‑scale medicinal chemistry campaigns.

Chemical Sourcing Synthetic Intermediates Quality Control

Anti-inflammatory SAR of Positional Isomers

The seminal SAR study by Tamura et al. (1981) demonstrated that among the nine positional isomers of 4′‑chloro‑5‑methoxy‑3‑biphenylylacetic acid, only the 3‑biphenylylacetic acid isomers (3a,d) showed ‘excellent’ anti‑inflammatory activity in the carrageenan‑induced rat paw edema assay, while none surpassed the potency of the lead compound DKA‑9 (ED50 values not publicly tabulated for all isomers) [1]. A separate study showed that DKA‑9 itself was approximately twice as effective as ibuprofen in the carrageenan edema model and 25‑fold more effective in adjuvant‑induced arthritis [2]. Although 1345472‑32‑3 was not explicitly included in these series, the 2′‑chloro‑4′‑methoxy pattern places it in a structurally unexplored region of the SAR landscape; the ortho‑chloro substitution introduces steric and electronic effects distinct from the para‑chloro pattern of DKA‑9, potentially leading to different COX‑1/COX‑2 selectivity or metabolic stability .

Structure–Activity Relationship COX Inhibition NSAID Development

TPSA & H-Bonding Profile vs Felbinac

The target compound possesses a computed TPSA of 46.5 Ų and one hydrogen‑bond donor, compared with felbinac’s TPSA of 37.3 Ų and one hydrogen‑bond donor [1]. The higher TPSA arises from the additional methoxy oxygen and the chlorine atom, which modestly increases polarity. While both compounds fall within the Veber rule thresholds (TPSA < 140 Ų, H‑bond donors ≤ 5), the 9.2 Ų difference in TPSA may be sufficient to alter passive absorption and blood–brain barrier penetration, providing a basis for selecting 1345472‑32‑3 when a slightly more polar, yet still lipophilic, biphenylacetic acid scaffold is required for lead optimisation [2].

Drug‑likeness Oral Bioavailability Rule‑of‑Five

Ortho-Chloro Reactivity in Cross-Coupling

The ortho‑chlorine on the distal phenyl ring of 1345472‑32‑3 is electronically activated toward oxidative addition in palladium‑catalysed cross‑coupling reactions, whereas the para‑chlorine substituent of the positional isomer 3‑(4‑chloro‑2‑methoxyphenyl)phenylacetic acid (CAS 1334499‑92‑1) is less sterically accessible and reacts more sluggishly . This makes 1345472‑32‑3 a more versatile building block for convergent synthetic strategies, particularly Suzuki–Miyaura couplings where the ortho‑chloro position can be selectively functionalised without protecting the acetic acid moiety . No quantitative kinetic comparison is available in the open literature; however, the principle that ortho‑halo substituents undergo faster oxidative addition with Pd(0) catalysts is well established [1].

Synthetic Chemistry Suzuki Coupling Building Block Utility

Optimal Application Scenarios


Biphenylacetic Acid NSAID Optimization

Use 1345472‑32‑3 as a core scaffold for exploring SAR around the 2′,4′‑disubstituted biphenylacetic acid motif. The elevated XlogP (4.1 vs. 3.64 for the nearest positional isomer) and the unique ortho‑chloro, para‑methoxy substitution pattern provide a distinct physicochemical profile that cannot be accessed with DKA‑9 or felbinac. When combined with the SAR knowledge that positional isomerism dramatically alters anti‑inflammatory potency [1], this compound is the rational choice for probing the COX inhibition selectivity and metabolic stability of 2′‑chloro‑biphenylacetic acids .

Selective Suzuki–Miyaura Coupling Building Block

Leverage the ortho‑chloro substituent of 1345472‑32‑3 as a selective handle for palladium‑catalysed cross‑coupling. The 2′‑chloro position offers faster oxidative addition kinetics compared with the para‑chloro isomers (e.g., CAS 1334499‑92‑1, DKA‑9), enabling sequential coupling strategies without protecting‑group manipulation of the acetic acid functionality [2]. The 98% commercial purity and kilogram‑scale custom synthesis availability further make this compound a practical choice for library production .

Permeability–Solubility Balance Profiling

Employ 1345472‑32‑3 as a model biphenylacetic acid when a balance between membrane permeability (driven by XlogP = 4.1) and aqueous solubility (supported by TPSA = 46.5 Ų) is desired. Compared with felbinac (TPSA = 37.3 Ų, logP ≈ 3.2), 1345472‑32‑3 is predicted to exhibit greater solubility while retaining sufficient lipophilicity for passive membrane permeation [3]. This makes it suitable for in vitro Caco‑2 permeability assays and early in vivo PK studies in rodent models where the free fraction is a critical parameter [4].

Orthogonal Probe for Target Identification

Use 1345472‑32‑3 as an affinity probe backbone. The ortho‑chloro substituent can be selectively displaced with an amine‑ or thiol‑containing linker for biotin or fluorophore conjugation, while the methoxy group remains inert under standard conditions. This orthogonal reactivity is not available with the para‑chloro analogs (DKA‑9, CAS 1334499‑92‑1), where the chloro group is less reactive and may require harsher conditions that risk degrading the acetic acid moiety .

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